molecular formula C6H5N3O4 B14619359 2-Methyl-3,5-dinitropyridine CAS No. 57927-99-8

2-Methyl-3,5-dinitropyridine

Cat. No.: B14619359
CAS No.: 57927-99-8
M. Wt: 183.12 g/mol
InChI Key: KCVGGFSEOSVOQH-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitropyridine is a nitropyridine derivative characterized by the presence of two nitro groups at the 3 and 5 positions and a methyl group at the 2 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-dinitropyridine typically involves the nitration of 2-methylpyridine. One common method includes the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors is often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dinitropyridine primarily involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the pyridine ring make it highly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3,5-dinitropyridine is unique due to the presence of both the methyl and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution and reduction reactions sets it apart from other nitropyridine derivatives .

Properties

CAS No.

57927-99-8

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

2-methyl-3,5-dinitropyridine

InChI

InChI=1S/C6H5N3O4/c1-4-6(9(12)13)2-5(3-7-4)8(10)11/h2-3H,1H3

InChI Key

KCVGGFSEOSVOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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